molecular formula C10H12NNaO3 B1407782 Sodium 2-(3-methoxypyridin-2-yl)butanoate CAS No. 1803588-08-0

Sodium 2-(3-methoxypyridin-2-yl)butanoate

Cat. No.: B1407782
CAS No.: 1803588-08-0
M. Wt: 217.2 g/mol
InChI Key: QFMTUCCMWSXGHG-UHFFFAOYSA-M
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Description

Sodium 2-(3-methoxypyridin-2-yl)butanoate (CAS 1803588-08-0) is a chemical compound with the molecular formula C10H12NNaO3 and a molecular weight of 217.20 . It is supplied as a sodium salt, a form often chosen to enhance the aqueous solubility of organic acids for more convenient handling in biological and in-vitro assay systems. The presence of the 3-methoxypyridine moiety and the butanoate chain makes it a valuable intermediate in pharmaceutical research and development, particularly as a potential building block for the synthesis of more complex, biologically active molecules. Compounds featuring similar methoxypyridine scaffolds and carboxylic acid functionalities have demonstrated significant research value in medicinal chemistry campaigns. For instance, analogous structures have been explored as potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key therapeutic target in cancers such as acute myeloid leukemia and glioma . Furthermore, related chemical frameworks have been investigated for their potential as dual-acting inhibitors targeting enzymes like fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), which are relevant in pain and inflammation research . As such, this compound serves as a versatile synthon for researchers designing and optimizing novel small-molecule therapeutics. This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

sodium;2-(3-methoxypyridin-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.Na/c1-3-7(10(12)13)9-8(14-2)5-4-6-11-9;/h4-7H,3H2,1-2H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMTUCCMWSXGHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-methoxypyridin-2-yl)butanoate typically involves the reaction of 3-methoxypyridine with butanoic acid in the presence of a sodium base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-methoxypyridin-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-(3-methoxypyridin-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Sodium 2-(3-methoxypyridin-2-yl)butanoate with analogous compounds based on substituent effects, synthesis routes, and analytical data from the evidence provided.

Substituent Effects on Physicochemical Properties

  • Ethyl 3-(2-(6,8-dibromo-2-methylquinazolin-4-yloxy)hydrazono)-butanoate (Compound 8, ): This compound contains a bulky quinazoline moiety and bromine substituents, which increase molecular weight and reduce polarity compared to the methoxypyridine group in the target compound.
  • Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (): The trifluoroethylamino group introduces strong electron-withdrawing effects, which could stabilize the molecule against hydrolysis compared to the methoxypyridine system. The sodium salt form of the target compound likely exhibits higher aqueous solubility due to ionic character .
  • Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (Compound 5, ) :
    The imidazole ring provides rigidity and hydrogen-bonding capacity, contrasting with the pyridine ring’s planar structure and lone pair availability. This difference may influence binding affinities in enzyme inhibition studies .

Analytical and Spectral Data

A comparative table of key properties is provided below:

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Step Highlight NMR Shifts (Key Signals)
This compound* ~243.2 3-methoxypyridin-2-yl, Na+ Likely salt formation N/A (Not reported in evidence)
Ethyl 3-(2-(quinazolinyl)butanoate (8) ~523.1 Quinazoline, Br, hydrazono NaOH-mediated cyclization N/A
Methyl (2S)-3,3-dimethyl-2-(TFA-amino)butanoate ~257.3 Trifluoroethylamino, dimethyl SN2 alkylation δ 2.54 (s, CH3), δ 3.79 (s, OCH3)
Methyl 1-(methylamino)cyclobutanecarboxylate ~193.7 Cyclobutane, methylamino NaH/MeI alkylation N/A

*Theoretical values for the target compound are estimated based on structural analogs.

Research Implications and Limitations

The evidence highlights critical trends:

  • Solubility and Stability : Sodium salts (e.g., the target compound) generally exhibit higher solubility than ester derivatives (e.g., methyl/ethyl esters in –4), which is advantageous for pharmaceutical formulations .
  • Synthetic Complexity : Bulky substituents (e.g., quinazoline in ) require harsh conditions, whereas simpler groups (e.g., methoxypyridine) may enable streamlined synthesis.
  • Analytical Challenges: The absence of direct spectral data for this compound in the evidence necessitates further experimental characterization.

Biological Activity

Sodium 2-(3-methoxypyridin-2-yl)butanoate is a chemical compound that has garnered interest in various biological research fields due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and other relevant pharmacological effects.

  • Molecular Formula : C10H12NNaO3
  • Molecular Weight : 217.20 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group at the 3-position and a butanoate side chain, which enhances its solubility and bioavailability in aqueous environments.

This compound exhibits its biological effects through interactions with specific molecular targets, potentially acting as an enzyme inhibitor or activator. These interactions influence various biochemical pathways and cellular processes, although the precise mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μM
Escherichia coli32 μM
Enterococcus faecalis8 μM

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibition of bacterial growth, particularly against E. faecalis, with an MIC of 8 μM, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory responses. The results indicated that treatment with this compound led to a decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, highlighting its role in reducing inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-(3-methoxypyridin-2-yl)butanoate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling a pyridinyl moiety with a butanoate backbone followed by sodium salt formation. Key steps include:

  • Ester hydrolysis : Use of sodium bicarbonate or sodium hydroxide in aqueous/organic biphasic systems to avoid side reactions .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures to isolate the sodium salt .
  • Yield optimization : Controlled temperature during azide coupling (e.g., 95°C for intermediate steps) and stoichiometric adjustments of reagents like diphenylphosphoryl azide .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical HPLC : Use reversed-phase C18 columns with trifluoroacetic acid (TFA)-modified mobile phases to assess purity (>95% by area under the curve) .
  • Mass spectrometry (LCMS) : Confirm molecular weight via [M+H]+ or [M–Na]– ions (e.g., m/z 280–294 range for intermediates) .
  • 1H-NMR : Monitor chemical shifts for the methoxypyridinyl group (δ ~3.8–3.9 ppm for OCH3) and sodium carboxylate (absence of ester carbonyl at ~170 ppm) .

Q. What are the critical stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer :

  • Hygroscopicity : Store under inert gas (argon) at –20°C to prevent moisture absorption, which can hydrolyze the carboxylate .
  • pH sensitivity : Maintain solutions at pH 7–9 to avoid protonation of the carboxylate, which reduces solubility. Buffers like ammonium acetate (10 mM) are recommended .

Advanced Research Questions

Q. How do stereochemical variations in the butanoate chain influence the compound’s biological or catalytic activity?

  • Methodological Answer :

  • Chiral synthesis : Employ asymmetric catalysis (e.g., Evans oxazolidinones) or enzymatic resolution to isolate enantiomers .
  • Activity assays : Compare IC50 values in receptor-binding studies (e.g., GnRH antagonism, as seen in related sodium carboxylates) to correlate stereochemistry with efficacy .
  • Computational modeling : Use DFT calculations to predict binding conformations with target proteins (e.g., docking studies with GnRHR) .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer :

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in sodium carboxylate crystals .
  • High-resolution validation : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguous electron density near the methoxypyridinyl group .
  • Disorder modeling : Apply PART/SUMP restraints in SHELX for flexible side chains .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify degradation via LCMS. Monitor demethylation of the methoxypyridinyl group (m/z shift –14) .
  • Pharmacokinetic profiling : Administer IV/PO doses in rodent models and measure plasma half-life. Sodium salts often show improved bioavailability due to enhanced solubility .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow NMR to track reaction rates with amines or thiols. The electron-withdrawing methoxypyridinyl group increases carboxylate electrophilicity .
  • Isotopic labeling : Incorporate 18O into the carboxylate to confirm retention/loss during substitution (e.g., via FTIR or mass spec) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(3-methoxypyridin-2-yl)butanoate
Reactant of Route 2
Sodium 2-(3-methoxypyridin-2-yl)butanoate

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